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Compound of Interest

Compound Name: Hexyl butyrate

Cat. No.: B1222595

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexyl butyrate as a
food flavoring agent. Detailed protocols for its evaluation and incorporation into various food
matrices are outlined to assist researchers and product developers in the food and
pharmaceutical industries.

Hexyl butyrate, a GRAS (Generally Recognized as Safe) substance with FEMA number 2568,
is a colorless liquid ester known for its characteristic fruity and sweet aroma, often described as
reminiscent of apple, pineapple, and other tropical fruits.[1][2][3][4] Its versatile flavor profile
makes it a valuable component in the formulation of a wide range of food products.

Sensory Profile and Applications

Hexyl butyrate imparts a fresh, fruity, and slightly waxy flavor.[5][6] It is utilized to enhance and
impart fruity notes in a variety of food and beverage products.

Table 1: Physicochemical Properties of Hexyl Butyrate
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Property Value Reference
Hexyl butanoate, Butyric acid

Synonyms [4][7]
hexyl ester

CAS Number 2639-63-6 [11[2117]

Molecular Formula C10H2002 [11[2][8]

Molecular Weight 172.27 g/mol [1][2]

Appearance Clear, colorless liquid [1][2]

Odor Sweet, fruity, apple, pineapple [11121181191
Sweet, fruity, suggestive of

Taste ] ¥, S99 [6]
pineapple

Boiling Point 198-208 °C [2]
Slightly soluble in water;

Solubility miscible with alcohols and [1]

most organic solvents

Table 2: Suggested Starting Usage Levels of Hexyl Butyrate in Different Flavor Profiles

The following are suggested starting concentrations for sensory evaluation. Optimal levels will

vary based on the specific food matrix and desired flavor intensity. The levels are based on a

flavor intended to be dosed at 0.05% in the final product.
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Flavor Type Suggested Concentration (ppm)
Apple 1000
Apricot & Nectarine 500
Banana 800

Butter & Cheese 50

Cherry 100
Concord Grape 500
Cream & Fresh Milk 20

Guava 1000

Kiwi 1500
Mango 500

Melon (Cantaloupe) 1000-2000
Papaya 20
Passionfruit 3000
Peach 100-400
Pear 1000
Plum 2000

Tea (Black) ~100
Alcoholic Beverages (Rum, Brandy, Whisky) 50

Bacon & Ham 50

(Source: Perfumer & Flavorist)[10]

Experimental Protocols
Sensory Evaluation Protocol: Triangle Test
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This protocol is designed to determine if a sensory difference exists between a control sample
and a sample containing hexyl butyrate.

Objective: To determine if the addition of hexyl butyrate at a specific concentration produces a
perceivable difference in a food or beverage product.

Materials:
o Control food/beverage product

o Experimental food/beverage product with added hexyl butyrate (prepared according to the
concentrations in Table 2)

« ldentical, opaque tasting cups labeled with random three-digit codes
o Water and unsalted crackers for palate cleansing

e Sensory evaluation booths with controlled lighting and temperature
¢ Apanel of at least 10-15 trained sensory panelists

Procedure:

o Sample Preparation: Prepare the control and experimental samples. For the experimental
sample, accurately add the desired concentration of hexyl butyrate. Ensure both samples
are at the same serving temperature.

o Coding and Presentation: For each panelist, present three samples: two of the control and
one of the experimental, or one of the control and two of the experimental. The order of
presentation should be randomized for each panelist.

« Instructions to Panelists: Instruct panelists to taste each sample from left to right. After
tasting, they should identify which sample they believe is different from the other two.

» Palate Cleansing: Panelists should cleanse their palates with water and unsalted crackers
between each set of samples.

» Data Collection: Record the responses of each panelist.
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« Data Analysis: Analyze the data using a statistical table for triangle tests to determine if the
number of correct identifications is statistically significant.

Preparation

Tasting Session Analysis

Present 3 Samples to Panelist Panelist Tastes Samples Panelist Identifies Odd Sample { Record ResponseH gf‘;‘y‘fy‘;ﬂg’:ﬂx"z

Analysis Over Time

Chemical Analysis
Preparation & Storage (GC-FID) ¢ Results

Prepare Beverage with Store at Ambient & Collect Samples at Analyze Sensory an Determine Shelf-Lit
Hexyl Butyrate Accelerated Conditions 7 Time Intervals Chemical Data and Stability
A

Sensory Analysis

(e.9., Duo-Trio)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Food Flavoring]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1222595#applications-of-hexyl-butyrate-in-food-
flavoring]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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